2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that features a cyclohexyl group, a pyridinyl group, and a pyrrolidinyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and pyrrolidines, have been reported to interact with various biological targets .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, suggesting that this compound might also interact with multiple pathways .
Pharmacokinetics
The presence of functional groups such as the amide and pyridine might influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the structure, it can be inferred that the compound might exert its effects by modulating the activity of its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions . The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another method involves the use of ethyl acetate and TBHP, leading to a one-pot tandem cyclization/bromination process .
Chemical Reactions Analysis
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as iodine and TBHP.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridinyl and pyrrolidinyl groups.
Common reagents used in these reactions include iodine, TBHP, and hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel biologically active compounds.
Pharmacology: The compound is studied for its potential therapeutic effects and interactions with biological targets.
Chemical Biology: It is used in the synthesis of various derivatives for studying biological pathways and mechanisms.
Comparison with Similar Compounds
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar synthetic routes and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also involve the pyridinyl group and are synthesized under similar conditions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclohexyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-14-6-2-1-3-7-14)19-15-9-11-20(13-15)16-8-4-5-10-18-16/h4-5,8,10,14-15H,1-3,6-7,9,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSTOYMVFDKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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